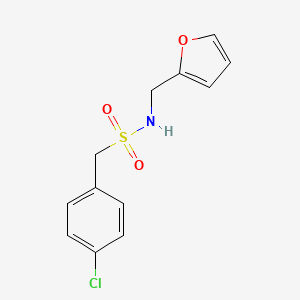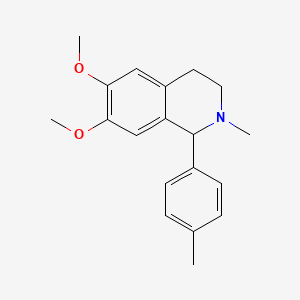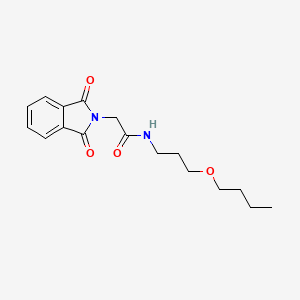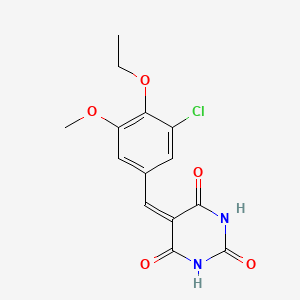![molecular formula C14H9N5O B5108138 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as PDPK1 inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, which is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile leads to the downregulation of Akt phosphorylation, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits tumor growth in xenograft models of breast and lung cancer.
实验室实验的优点和局限性
One of the main advantages of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potency and selectivity as a 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitor. This allows for the specific targeting of the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one of the limitations of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential direction is the development of more potent and selective 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitors with improved solubility and bioavailability. Another direction is the investigation of the combination of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile with other anticancer agents to enhance its efficacy. Additionally, the role of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile in other cellular processes, such as glucose metabolism and autophagy, can also be explored to identify new therapeutic targets for various diseases.
合成方法
The synthesis of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions. The initial step involves the reaction of 2,4-dichloro-5-nitrobenzonitrile with 6-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base, such as potassium carbonate, to form 2,4-dichloro-5-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the final product, 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile.
科学研究应用
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively used in scientific research as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile). 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent.
属性
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-11-2-4-12(5-3-11)20-14-8-13(16-10-17-14)19-7-1-6-18-19/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDWHKSGMEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)

![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)



![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)